4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine
Description
4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine (CAS: Discontinued; Ref: 3D-TCA40648 ) is an aromatic diamine derivative featuring a benzene ring substituted with a chlorine atom at the 4-position and two amine groups at the 1,2-positions. The N1 and N2 amines are further functionalized with a methyl and phenyl group, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for developing bioactive molecules . Its structural complexity, with both electron-withdrawing (Cl) and electron-donating (CH₃, C₆H₅) groups, enables diverse reactivity in condensation, cyclization, and cross-coupling reactions .
Properties
IUPAC Name |
4-chloro-1-N-methyl-2-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-15-12-8-7-10(14)9-13(12)16-11-5-3-2-4-6-11/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSSUNICRFFYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine typically involves the following steps:
Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Chlorination: The amine group is chlorinated to introduce the chlorine atom.
N-Methylation: The amine group is methylated using methyl iodide or a similar reagent.
N-Phenylation:
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous processes using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, the compound is used as a building block for the synthesis of bioactive molecules and as a probe to study enzyme-substrate interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Structural and Electronic Effects
- Chlorine vs.
- Methyl vs. Phenyl Groups : The N1-methyl group reduces steric hindrance compared to bulkier N2-phenyl, enabling faster reaction kinetics in cyclization reactions .
- Positional Isomerism : 5-Chloro-N1-methylbenzene-1,2-diamine (Cl at 5-position) exhibits altered solubility and reactivity compared to the 4-chloro analog due to differences in dipole moments .
Pharmacological and Toxicological Profiles
- Anti-inflammatory Activity : FC-98 and FC-99 demonstrate significant anti-inflammatory effects by modulating NF-κB and macrophage polarization, whereas the chloro-phenyl derivative lacks reported biological data .
- Toxicity : Nitro-substituted analogs (e.g., 4-Nitro-1,2-benzenediamine) exhibit higher toxicity due to mutagenic nitroso byproducts, contrasting with the relatively safer profile of chloro derivatives .
Biological Activity
4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine, also known as 4-Chloro-1,2-phenylenediamine (4-Cl-OPD), is an organic compound with the molecular formula . It is primarily used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group, a methyl group, and a phenyl group attached to a 1,2-benzenediamine core. Its unique structure allows it to engage in diverse biochemical interactions.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClN2 |
| Molecular Weight | 248.71 g/mol |
| CAS Number | 68406-48-4 |
| IUPAC Name | This compound |
This compound exhibits biological activity through its interaction with various molecular targets. The compound can act as an inhibitor or modulator for certain enzymes and receptors, influencing several biochemical pathways.
Enzyme Interaction
Research indicates that 4-Cl-OPD can interfere with human serum albumin (HSA), leading to structural perturbations and the formation of aggregates. This interaction has been studied using molecular dynamics simulations and various spectroscopic techniques, revealing insights into its binding mechanisms and potential genotoxic effects .
Antimicrobial Activity
Recent studies have shown that derivatives of this compound possess significant antibacterial properties. In vitro testing against nine bacterial species demonstrated minimum inhibitory concentration (MIC) values ranging from 156.2 to 625 mg/L, with notable efficacy against Acinetobacter baumannii , a common pathogen associated with healthcare-associated infections .
Genotoxicity Studies
The genotoxic potential of 4-Cl-OPD has been investigated through plasmid nicking assays. These studies suggest that the compound can induce DNA damage under certain conditions, raising concerns about its safety in cosmetic applications such as hair dyes . The results indicated that modified HSA treated with 4-Cl-OPD exhibited significant genotoxic effects compared to untreated controls.
Case Study: Hair Dye Component
A study focusing on the use of 4-Cl-OPD in hair dye formulations highlighted its role in protein aggregation and potential genotoxicity. The research utilized techniques such as dynamic light scattering and electron microscopy to analyze the formation of fibrillar aggregates of HSA when exposed to the compound . This study underscores the importance of evaluating the safety profile of cosmetic ingredients.
Case Study: Antibacterial Screening
Another investigation assessed the antibacterial properties of 4-Cl-OPD derivatives against various pathogens. The results indicated that these compounds could serve as effective agents in combating bacterial infections, particularly those resistant to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
